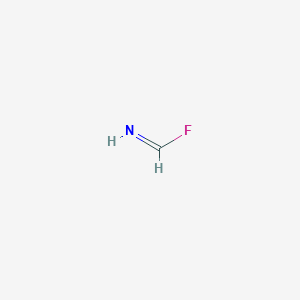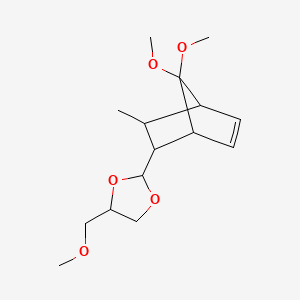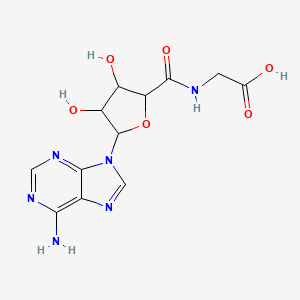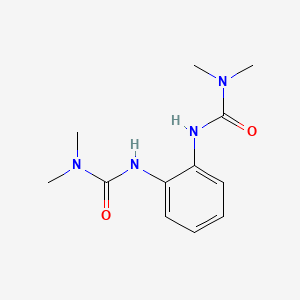
Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate is an organic compound with a complex structure, featuring a butyl group, a chloro substituent, a cyclohexyl ring, and a gamma-oxo functional group attached to a benzenebutanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate typically involves multiple steps, starting with the preparation of the benzenebutanoate backbone This can be achieved through esterification reactions involving benzoic acid derivatives and butanol
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate can undergo various chemical reactions, including:
Oxidation: The gamma-oxo group can be further oxidized to form carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of amines or thiols.
Applications De Recherche Scientifique
Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate involves its interaction with specific molecular targets and pathways. The chloro and gamma-oxo groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and exert various effects, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 3-chloro-4-cyclohexylbenzoate
- Butyl 3-chloro-4-cyclohexylphenylacetate
- Butyl 3-chloro-4-cyclohexylbenzamide
Uniqueness
Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate is unique due to the presence of the gamma-oxo group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
32808-54-1 |
|---|---|
Formule moléculaire |
C20H27ClO3 |
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
butyl 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C20H27ClO3/c1-2-3-13-24-20(23)12-11-19(22)16-9-10-17(18(21)14-16)15-7-5-4-6-8-15/h9-10,14-15H,2-8,11-13H2,1H3 |
Clé InChI |
QUTJMMYPVUTMTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCC(=O)C1=CC(=C(C=C1)C2CCCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
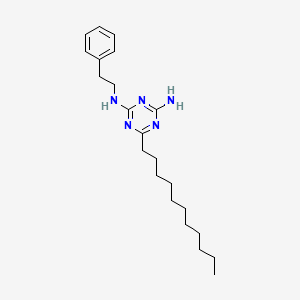
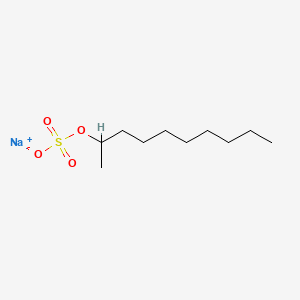


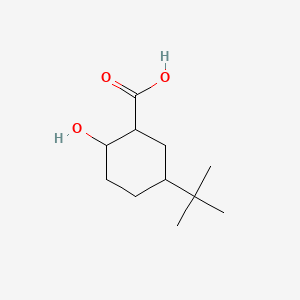
![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)

